4-(Methylthio)benzo[d]oxazol-2-amine
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Overview
Description
4-(Methylthio)benzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methylthio group at the 4-position and an amino group at the 2-position of the benzoxazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzo[d]oxazol-2-amine can be achieved through various methods. One common approach involves the cyclization of 2-aminothiophenol with methyl isocyanate under mild conditions. Another method includes the reaction of 2-aminophenol with methylthioacetic acid followed by cyclization in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, providing rapid access to the desired product under catalyst-free conditions .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: N-alkylated, N-acylated, and N-sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the methylthio and amino groups, resulting in different chemical properties and biological activities.
4-(Methylthio)benzoxazole: Similar structure but lacks the amino group, affecting its reactivity and applications.
2-Aminobenzoxazole: Similar structure but lacks the methylthio group, influencing its chemical behavior and biological activity.
Uniqueness
4-(Methylthio)benzo[d]oxazol-2-amine is unique due to the presence of both the methylthio and amino groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H8N2OS |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-methylsulfanyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H8N2OS/c1-12-6-4-2-3-5-7(6)10-8(9)11-5/h2-4H,1H3,(H2,9,10) |
InChI Key |
AJRUPIAHEOGKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)N |
Origin of Product |
United States |
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